

(E)-But-2-enal-d3 CAS number and molecular weight

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An In-depth Technical Guide to (E)-But-2-enal-d3

This technical guide provides comprehensive information on **(E)-But-2-enal-d3**, a deuterated isotopologue of crotonaldehyde, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.

Compound Identification and Properties

(E)-But-2-enal-d3, also known by its IUPAC name (E)-4,4,4-trideuteriobut-2-enal, is a stable isotope-labeled version of (E)-But-2-enal (crotonaldehyde).[1] The incorporation of three deuterium atoms at the methyl position results in a higher molecular weight compared to its non-deuterated counterpart. This property is crucial for its application in mass spectrometry-based quantification methods. While a specific CAS number for **(E)-But-2-enal-d3** is not readily available in public databases, the non-deuterated E-isomer is identified by CAS numbers such as 123-73-9 and 4170-30-3.[2][3][4]

Table 1: Physicochemical Properties of (E)-But-2-enal-d3 and (E)-But-2-enal



Property	(E)-But-2-enal-d3	(E)-But-2-enal (Crotonaldehyde)
IUPAC Name	(E)-4,4,4-trideuteriobut-2- enal[1]	(2E)-but-2-enal[2]
Molecular Formula	C4H3D3O	C4H6O[2]
Molecular Weight	73.11 g/mol [1]	70.09 g/mol [2]
Appearance	Colorless to pale yellow liquid (presumed)	Colorless to pale yellow liquid with a pungent odor[5]
Boiling Point	Not specified	104-105 °C[6]
Melting Point	Not specified	-74 °C[6]
Solubility	Not specified	Soluble in water (150 g/L at 20 °C), miscible with many organic solvents[6]

Synthesis

The industrial production of crotonaldehyde is typically achieved through the aldol condensation of acetaldehyde, followed by dehydration.[2]

Reaction Scheme: Synthesis of Crotonaldehyde 2 CH₃CHO → CH₃CH(OH)CH₂CHO → CH₃CH=CHCHO + H₂O

For the synthesis of **(E)-But-2-enal-d3**, a similar pathway would be followed, utilizing a deuterated acetaldehyde precursor, specifically acetaldehyde-d4 (CD₃CDO), which would undergo self-condensation. Alternatively, a base-catalyzed aldol condensation between acetaldehyde and acetaldehyde-d4 could be employed, followed by separation of the desired deuterated product.

Experimental Protocols: Application as an Internal Standard

Foundational & Exploratory





Stable isotope-labeled compounds like **(E)-But-2-enal-d3** are invaluable as internal standards in quantitative mass spectrometry analysis, a technique known as stable isotope dilution assay (SIDA). The key principle is that the deuterated standard is chemically identical to the analyte of interest and thus behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass. This allows for accurate correction of analyte losses during sample workup and variations in instrument response.

While a specific protocol for **(E)-But-2-enal-d3** is not detailed in the available literature, the following methodology for the quantification of crotonaldehyde using a 13C-labeled internal standard can be adapted.

Protocol: Quantification of (E)-But-2-enal in Food Matrices using SIDA

This protocol is based on the use of [13C4]-crotonaldehyde as an internal standard for the analysis of crotonaldehyde in edible oils and has been shown to be effective.[7]

1. Sample Preparation:

- A known amount of the sample (e.g., edible oil) is weighed into a vial.
- A precise volume of a standard solution of (E)-But-2-enal-d3 in a suitable solvent (e.g., methanol) is added as the internal standard.
- The sample is thoroughly mixed to ensure homogeneity.
- 2. Derivatization (Optional but recommended for improved chromatographic performance):
- The aldehyde can be derivatized to a more stable and less volatile compound. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone.
- The derivatized sample is then extracted using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
- 3. Instrumental Analysis (LC-MS/MS):
- The extracted and derivatized sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Chromatographic separation is typically achieved on a C18 reversed-phase column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the transitions for both the native crotonaldehyde-DNPH



derivative and the (E)-But-2-enal-d3-DNPH derivative.

4. Quantification:

- A calibration curve is constructed by analyzing a series of standards with known concentrations of native crotonaldehyde and a fixed concentration of the (E)-But-2-enal-d3 internal standard.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
- The concentration of crotonaldehyde in the unknown sample is then determined from this
 calibration curve.

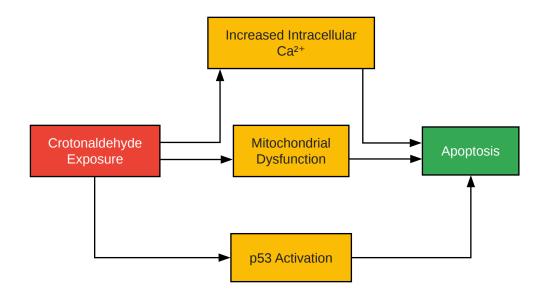
Biological Activity and Signaling Pathways (of nondeuterated Crotonaldehyde)

Currently, there is no specific information on the biological activity or involvement in signaling pathways of **(E)-But-2-enal-d3**. However, extensive research has been conducted on its non-deuterated analogue, crotonaldehyde, which is a known environmental pollutant and a product of lipid peroxidation in the body.[8] Crotonaldehyde has been shown to induce cellular stress and apoptosis through various mechanisms.

4.1. Induction of Apoptosis in Alveolar Macrophages

Studies have demonstrated that crotonaldehyde can induce apoptosis in alveolar macrophages through signaling pathways involving intracellular calcium, the mitochondria, and the p53 tumor suppressor protein.





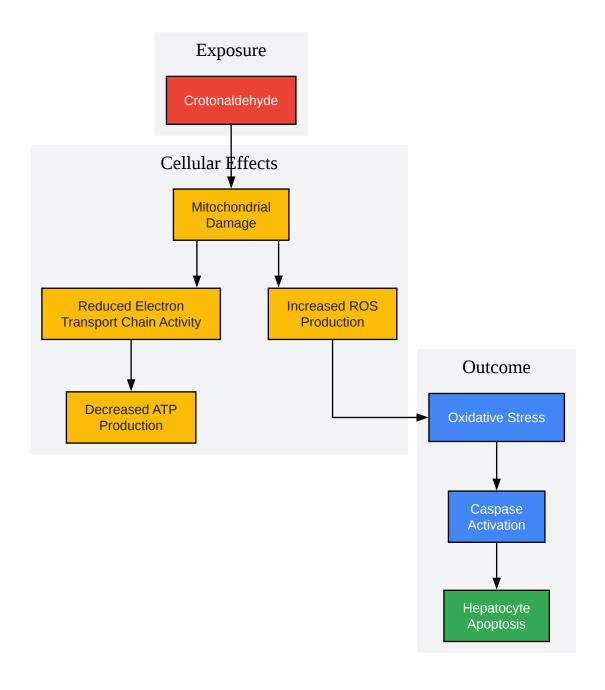
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Caption: Crotonaldehyde-induced apoptosis pathway in alveolar macrophages.

4.2. Mitochondrial Dysfunction and Oxidative Stress in Hepatotoxicity

Exposure to crotonaldehyde has been linked to liver damage. The mechanism involves damage to mitochondrial structure, leading to a reduction in the activity of the electron transport chain and decreased ATP production. This mitochondrial dysfunction also results in increased production of reactive oxygen species (ROS), leading to oxidative stress and activation of caspase-mediated apoptosis.





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Caption: Mechanism of crotonaldehyde-induced hepatotoxicity.

Conclusion

(E)-But-2-enal-d3 is a valuable tool for researchers, particularly in the field of analytical chemistry. Its primary application is as an internal standard for the accurate quantification of crotonaldehyde in various complex matrices. While specific biological data for the deuterated



form is scarce, the known toxicological pathways of non-deuterated crotonaldehyde highlight the importance of understanding the metabolic fate and cellular impact of this class of α,β -unsaturated aldehydes. This guide provides a foundational understanding for professionals working with or investigating this deuterated compound.

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